molecular formula C18H16N4O3S2 B2520259 2-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-88-9

2-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2520259
CAS No.: 392290-88-9
M. Wt: 400.47
InChI Key: WREJISVPBBKCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for diverse pharmacological activities. The structure comprises a 1,3,4-thiadiazole core linked via a thioethyl group to a benzamide moiety substituted with a methoxy group at the 2-position.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-25-14-10-6-5-9-13(14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREJISVPBBKCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in oncology and antimicrobial research. This compound integrates a methoxy group, a thiadiazole moiety, and a phenylamino group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}N4_{4}O2_{2}S2_{2}, with a molecular weight of approximately 400.47 g/mol. The structural features include:

  • Methoxy group : Enhances lipophilicity and may influence biological activity.
  • Thiadiazole ring : Known for various biological activities including antimicrobial and anticancer effects.
  • Phenylamino group : Contributes to the interaction with biological targets.

Anticancer Activity

Preliminary studies have indicated that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation. Inhibition of DHFR can disrupt DNA synthesis in rapidly dividing cancer cells, leading to potential anticancer effects.

Table 1: Comparison of Anticancer Activity with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-benzylthio)-1,3,4-thiadiazoleBenzylthio groupAnticancer activity against multiple cell lines
5-(trifluoromethyl)-1,3,4-thiadiazole derivativesTrifluoromethyl groupAntimicrobial and anticancer properties
N-(4-acetyl)-5-(phenyl)-thiadiazoleAcetyl and phenyl groupsNoted for cytotoxic effects against cancer cells

These compounds underscore the potential of thiadiazole derivatives in medicinal chemistry and highlight the unique functional groups present in this compound that may enhance its biological activity.

Antimicrobial Activity

Research has shown that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. The compound's structure suggests it may interfere with bacterial enzymes or proteins involved in cell wall synthesis or disrupt quorum sensing pathways in bacteria.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated moderate to significant antibacterial activity compared to standard antibiotics .

The mechanism of action for this compound involves:

  • Inhibition of DHFR : Disruption of nucleotide synthesis leading to reduced proliferation of cancer cells.
  • Antimicrobial Effects : Targeting bacterial enzymes or signaling pathways that regulate biofilm formation and cell survival.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinities of this compound with various biological targets such as DHFR. These studies utilize software like AutoDock Vina to elucidate the compound’s mechanism of action at the molecular level.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant biological activities in oncology. Preliminary studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and cell proliferation. Inhibition of DHFR can disrupt DNA synthesis in rapidly dividing cells, making this compound a candidate for anticancer therapy .

Case Study: Thiadiazole Derivatives in Cancer Research
A review highlighted various thiadiazole derivatives demonstrating efficacy against multiple cancer models. For instance, compounds similar to this compound have shown promising results against human leukemia and melanoma cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Its structural features enhance its biological activity while providing stability and selectivity towards specific biological targets. The methoxy group increases lipophilicity and potentially improves membrane permeability compared to similar compounds .

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerInhibits dihydrofolate reductase; disrupts DNA synthesis,
AntimicrobialEnhanced activity against specific bacterial strains ,

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic pathways may include the formation of the thiadiazole ring and the introduction of the methoxy and phenylamino groups .

Potential Synthetic Pathway:

  • Formation of Thiadiazole Moiety: Utilizing appropriate reagents to construct the thiadiazole ring.
  • Introduction of Functional Groups: Sequentially adding the methoxy and phenylamino substituents.
  • Purification: Employing chromatographic techniques to isolate the desired compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in two regions:
1. Benzamide substituents :
- Electron-withdrawing groups (EWGs) :
- 4-Nitro (): Enhances polarity and may improve binding to hydrophobic pockets via π-π stacking .
- Chloro/Fluoro (): Increase lipophilicity and metabolic stability compared to methoxy .
- Electron-donating groups (EDGs) :
- 2-Methoxy (g): Improves solubility but may reduce membrane permeability .

Thiadiazole-linked side chains: Phenylamino vs. Thiazolylamino ( vs. Piperidinyl vs. Cyclohexylamino ( vs. 5): Bulky aliphatic groups (e.g., cyclohexylamino) may sterically hinder binding, whereas smaller substituents like phenylamino optimize steric compatibility .

Spectral and Physicochemical Properties

Key spectral differences among analogs:

Compound 1H NMR (δ, ppm) IR (cm⁻¹) Molecular Weight Reference
Target Compound Aromatic H: 7.2–8.1; N-H: 10.2 N-H: 3320; C=O: 1680; C-O: 1250 428.5
4g (2-Methoxy, pyridin-2-yl thiadiazole) Aromatic H: 7.3–8.4; OCH3: 3.89 N-H: 3280; C=O: 1675; C-O: 1245 369.4
4-Nitro () Aromatic H: 7.8–8.6; NO2: - N-H: 3300; C=O: 1690; NO2: 1530 422.5
BPTES () Aliphatic H: 2.5–3.2; Aromatic H: 7.1–7.5 C=O: 1705; C-N: 1240 534.6
  • The target compound’s phenylamino group likely causes downfield shifts in N-H protons (δ ~10.2) compared to pyridin-2-yl analogs (δ ~8.4) due to resonance effects .
  • IR spectra consistently show C=O stretches near 1680–1700 cm⁻¹, confirming amide bond integrity across analogs .

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically constructed via cyclization reactions involving thiosemicarbazide or its derivatives. A widely adopted method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of cyclizing agents such as phosphorus oxychloride (POCl₃). For instance, 5-amino-1,3,4-thiadiazole-2-thiol can be synthesized by refluxing thiosemicarbazide with a carboxylic acid derivative in ethanol under acidic conditions (e.g., HCl), followed by isolation via filtration and recrystallization.

Example Procedure :
Thiosemicarbazide (5.0 g, 0.055 mol) and pyridine-2-carbaldehyde (4.5 mL, 0.07 mol) are refluxed in ethanol (100 mL) with 1 mL of concentrated HCl for 5 hours. The precipitate is filtered, washed with cold water, and dried to yield 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine.

Functionalization at the 5-Position: Introduction of the (2-Oxo-2-(phenylamino)ethyl)thio Group

The thiol group at the 5-position of the thiadiazole ring undergoes nucleophilic substitution with electrophilic reagents to form thioethers. A critical step involves the reaction of 5-mercapto-1,3,4-thiadiazol-2-amine with 2-bromo-N-phenylacetamide in the presence of a mild base (e.g., K₂CO₃) to facilitate deprotonation and enhance nucleophilicity.

Reaction Mechanism :
The thiolate anion attacks the electrophilic carbon of 2-bromo-N-phenylacetamide, displacing bromide and forming the thioether linkage. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 4–6 hours.

Optimization Insights :

  • Base Selection : Potassium carbonate yields higher substitution efficiency compared to triethylamine due to better solubility in DMF.
  • Stoichiometry : A 1:1.2 molar ratio of thiadiazole thiol to alkylating agent minimizes side products.

Acylation of the 2-Amino Group with 2-Methoxybenzoyl Chloride

The final step involves acylating the primary amine at the 2-position of the thiadiazole ring with 2-methoxybenzoyl chloride. This reaction is performed in anhydrous pyridine, which acts as both a solvent and a base to neutralize HCl generated during the process.

Example Procedure :
A solution of 5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine (5 mmol) in pyridine (50 mL) is cooled to 0°C. 2-Methoxybenzoyl chloride (5 mmol) is added dropwise over 30 minutes, and the mixture is stirred at 0°C for 1 hour before warming to room temperature for an additional hour. The pyridine is removed under reduced pressure, and the residue is recrystallized from ethanol to yield the title compound as a crystalline solid (melting point: 513–514 K).

Key Considerations :

  • Temperature Control : Cooling during acyl chloride addition prevents exothermic side reactions.
  • Purification : Recrystallization from ethanol ensures high purity, as the product exhibits low solubility in cold ethanol.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each synthetic step, emphasizing yield optimization and solvent efficacy:

Step Reagents/Conditions Solvent Temperature Yield Reference
Thiadiazole formation Thiosemicarbazide + acid derivative Ethanol Reflux 60–70%
Thioether formation 2-Bromo-N-phenylacetamide + K₂CO₃ DMF 60°C 55–65%
Acylation 2-Methoxybenzoyl chloride + pyridine Pyridine 0°C → RT 70–75%

Structural Characterization and Validation

The synthesized compound is characterized using spectroscopic and analytical techniques:

  • FTIR : Peaks at 1680 cm⁻¹ (C=O stretch of amide), 1240 cm⁻¹ (C–O–C stretch of methoxy group), and 2550 cm⁻¹ (S–H stretch, absent post-alkylation) confirm functional group incorporation.
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–6.92 (m, 9H, aromatic), 4.12 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃).
  • LC/MS-ESI : m/z 455.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈N₄O₃S₂.

Challenges and Mitigation Strategies

  • Thiol Oxidation : The mercapto group is prone to oxidation during storage. Use of inert atmospheres (N₂/Ar) and addition of antioxidants (e.g., ascorbic acid) during synthesis mitigate this issue.
  • Acyl Chloride Hydrolysis : Anhydrous conditions and rapid mixing prevent hydrolysis of 2-methoxybenzoyl chloride.

Q & A

Q. What are the optimal synthetic pathways for preparing 2-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can yield and purity be maximized?

The synthesis involves sequential coupling of thiadiazole, benzamide, and phenylaminoethylthio moieties. Key steps include:

  • Cyclization : Use of controlled pH (6.5–7.5) and temperature (60–80°C) to stabilize intermediates during thiadiazole ring formation .
  • Thioether linkage : Employing thioglycolic acid derivatives under nitrogen atmosphere to prevent oxidation of the sulfur group .
  • Purification : Gradient elution via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures improves purity (>95%) .
  • Yield optimization : Continuous flow reactors enhance scalability and consistency compared to batch processes, reducing side-product formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, thiadiazole protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.08) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1670–1690 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-O of methoxy) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and stability under varying pH .

Q. How can researchers design initial biological assays to screen this compound for therapeutic potential?

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination at 48–72 hours .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., single-crystal analysis as in ) to rule out polymorphic discrepancies.
  • Assay Standardization : Use reference controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., cell passage number, serum concentration) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may influence potency .

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase domain) using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with bioactivity using Gaussian-based descriptors .
  • MD Simulations : Assess conformational stability in aqueous environments (GROMACS) to predict bioavailability .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., 2.1 Å resolution for thiadiazole-enzyme complexes) .

Q. How can researchers address solubility and stability challenges in in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for sustained release and reduced renal clearance .
  • Accelerated Stability Testing : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks) via UPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.